molecular formula C12H13N3O4S B2583118 Ethyl 4-oxo-4-((5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)amino)butanoate CAS No. 1251577-89-5

Ethyl 4-oxo-4-((5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)amino)butanoate

Cat. No. B2583118
CAS RN: 1251577-89-5
M. Wt: 295.31
InChI Key: OCIRYBQRZMWHCL-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4-((5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)amino)butanoate, also known as EOTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EOTB is a member of the 1,3,4-oxadiazole family of compounds, which are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.

Scientific Research Applications

Urease Inhibition and Therapeutic Potential

The synthesis of novel indole-based hybrid oxadiazole scaffolds, including derivatives related to Ethyl 4-oxo-4-((5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)amino)butanoate, has shown significant urease inhibitory activity. These compounds, through a series of nucleophilic substitution reactions, displayed potent inhibitory potential against the urease enzyme, suggesting their value in therapeutic agent design programs due to their mild cytotoxicity towards cell membranes (Nazir et al., 2018).

Industrial Applications and Photoelectronic Device Use

Another study focused on the synthesis and characterization of thio-1,3,4-oxadiazol-2-yl derivatives for industrial applications. The compounds exhibit good thermal stability and the absorption peak in their photoluminescence spectrum indicates potential use in photoelectronic devices (Shafi et al., 2021).

Anti-diabetic Agents

Compounds structurally related to Ethyl 4-oxo-4-((5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)amino)butanoate have been synthesized and tested for their antidiabetic potential via α-glucosidase enzyme inhibition. Some derivatives showed significant activity, making them promising leads for further antidiabetic agent research (Nazir et al., 2018).

Organic Light-Emitting Diodes (OLEDs)

A novel electron-transporting small-molecule material for white organic light-emitting diodes (OLEDs) has been developed, featuring oxadiazole among its components. This material, with excellent thermal stability and photophysical properties, facilitates the fabrication of efficient, fully solution-processed multilayer OLEDs, indicating the versatility of oxadiazole derivatives in advanced electronic applications (Liu et al., 2015).

Corrosion Inhibition

Oxadiazole derivatives have also been explored for their corrosion inhibition properties on mild steel in sulfuric acid, demonstrating significant efficiency. This suggests their potential as protective agents against corrosion, further highlighting the chemical utility and application breadth of oxadiazole derivatives (Ammal et al., 2018).

properties

IUPAC Name

ethyl 4-oxo-4-[(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)amino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4S/c1-2-18-10(17)4-3-9(16)13-12-15-14-11(19-12)8-5-6-20-7-8/h5-7H,2-4H2,1H3,(H,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCIRYBQRZMWHCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NC1=NN=C(O1)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-oxo-4-((5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)amino)butanoate

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